3-O-Caffeoylquinic acid methyl ester is the methyl ester derivative of neochlorogenic acid (3-O-caffeoylquinic acid), a naturally occurring phenolic compound. As a member of the caffeoylquinic acid (CQA) class, it shares the core antioxidant-conferring caffeoyl moiety. However, the esterification of the carboxylic acid group significantly modifies its physicochemical properties, notably increasing its lipophilicity and altering its solubility profile compared to the parent acid. This structural modification is critical for its use in specific laboratory and industrial contexts where the properties of the free acid are limiting.
Direct substitution of 3-O-Caffeoylquinic acid methyl ester with its parent acid (3-O-caffeoylquinic acid) or more common isomers like chlorogenic acid (5-O-caffeoylquinic acid) is frequently unviable. The methyl ester modification is not a trivial change; it fundamentally alters the compound's solubility in non-polar organic solvents and blocks the reactivity of the carboxylic acid group. These differences make the methyl ester uniquely suited for applications requiring non-aqueous solvent systems, specific formulation properties, or use as a protected intermediate in chemical synthesis—scenarios where the parent acids would exhibit poor solubility, limited processability, or undesirable side reactions.
Unlike its parent acid, 3-O-Caffeoylquinic acid methyl ester is soluble in a range of organic solvents. The parent compound, 3-O-caffeoylquinic acid, is reported to be insoluble in lipophilic organic solvents such as chloroform and ether, and only very slightly soluble in ethyl acetate. The methyl ester form overcomes this limitation, enabling its use in non-aqueous systems for synthesis, purification, and formulation.
| Evidence Dimension | Solubility Profile |
| Target Compound Data | Soluble in organic solvents. |
| Comparator Or Baseline | 3-O-Caffeoylquinic Acid: Insoluble in chloroform and ether; very slightly soluble in ethyl acetate. |
| Quantified Difference | Qualitative shift from insoluble to soluble in key lipophilic organic solvents. |
| Conditions | Standard laboratory conditions. |
This solubility differential is critical for any application requiring dissolution in non-aqueous media, directly impacting solvent selection, formulation compatibility, and suitability as an analytical standard.
Caffeoylquinic acids as a class are susceptible to degradation through isomerization, hydrolysis, and other pathways, particularly when exposed to heat, light, or certain pH conditions. The methyl ester group on 3-O-Caffeoylquinic acid methyl ester protects the carboxylic acid moiety, a common reactive site. This protection prevents its participation in unwanted side reactions, such as acid-base reactions or nucleophilic attacks, rendering the molecule more stable and inert under specific processing or multi-step synthesis conditions compared to the free acid form.
| Evidence Dimension | Chemical Reactivity |
| Target Compound Data | Carboxylic acid group is protected as a methyl ester, reducing its reactivity. |
| Comparator Or Baseline | Parent Caffeoylquinic Acids: Possess a free carboxylic acid group, making them susceptible to degradation and side reactions. |
| Quantified Difference | Blocks a primary pathway for chemical degradation and unwanted reactivity inherent to the CQA class. |
| Conditions | Chemical synthesis, formulation, and long-term storage. |
For applications in multi-step synthesis or formulation where a free acid is detrimental, this compound offers superior process robustness, potentially leading to higher yields, improved purity, and better shelf-life.
Esterification of the carboxylic acid group increases the overall lipophilicity of the molecule compared to the parent acid. While direct permeability data for this specific compound is limited, studies on related caffeoylquinic acid esters demonstrate significant biological effects. For example, 3,5-dicaffeoylquinic acid methyl ester has shown potent anti-inflammatory activity by inhibiting the expression of inflammatory mediators like IL-1β, IL-6, iNOS, and COX-2 in macrophage cell lines. This suggests that the ester form is readily bioavailable to intracellular targets, a property influenced by increased lipophilicity and enhanced membrane transport.
| Evidence Dimension | In Vitro Anti-inflammatory Activity (of a related ester) |
| Target Compound Data | The methyl ester structure is associated with increased lipophilicity, which is expected to enhance cell membrane permeability. |
| Comparator Or Baseline | Parent Caffeoylquinic Acids: Are more polar, potentially leading to lower passive diffusion across cell membranes. |
| Quantified Difference | Not a direct comparison, but a related dicaffeoylquinic acid methyl ester significantly inhibited LPS-induced mRNA expression of multiple inflammatory mediators in RAW 264.7 cells. |
| Conditions | LPS-induced RAW 264.7 macrophage cell line. |
For cell-based assays, this compound is a distinct pharmacological tool, as its altered permeability may lead to different intracellular concentrations and biological outcomes than its parent acid.
This compound is the material of choice when preparing stock solutions or formulations in organic solvents like DMSO, methanol, or ethyl acetate for screening campaigns or analytical purposes, where the parent acid's poor solubility would be a limiting factor.
Its utility as a protected precursor is evident in synthetic routes where subsequent steps involve reagents or conditions that are incompatible with a free carboxylic acid, thereby preventing unwanted side reactions and improving final product purity and yield.
In research investigating the intracellular mechanisms of caffeoylquinic acids, the enhanced lipophilicity of the methyl ester makes it a preferred candidate to achieve higher intracellular concentrations compared to its more polar parent acid, potentially revealing biological effects not observable with the acid form.